molecular formula C6H4Br2FNO2S B13093811 4,5-Dibromo-2-fluorobenzenesulfonamide

4,5-Dibromo-2-fluorobenzenesulfonamide

Cat. No.: B13093811
M. Wt: 332.98 g/mol
InChI Key: IIOHLLGONPQJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C6H4Br2FNO2S It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes:

    Bromination: Starting with 2-fluorobenzenesulfonamide, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 4 and 5 positions of the benzene ring.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 4,5-Dibromo-2-fluorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-2-fluorobenzenesulfonamide: Similar structure but with only one bromine atom.

    4,5-Dibromo-2-chlorobenzenesulfonamide: Similar structure with chlorine instead of fluorine.

    4,5-Dibromo-2-methylbenzenesulfonamide: Similar structure with a methyl group instead of fluorine.

Uniqueness: 4,5-Dibromo-2-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens with the sulfonamide group enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H4Br2FNO2S

Molecular Weight

332.98 g/mol

IUPAC Name

4,5-dibromo-2-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4Br2FNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

IIOHLLGONPQJFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.